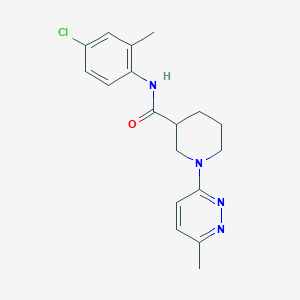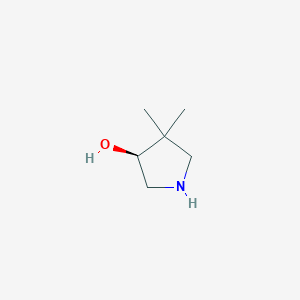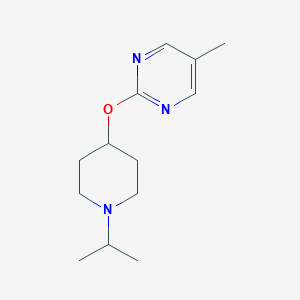
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine, also known as MPO, is a synthetic compound that has been extensively researched for its potential therapeutic applications. MPO belongs to the pyrimidine family of compounds and is structurally similar to other pyrimidine-based drugs such as thymine and cytosine.
Mécanisme D'action
The exact mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is not fully understood, but it is believed to act through multiple pathways. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to modulate the expression of various genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to have various biochemical and physiological effects. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has several advantages for lab experiments. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine exhibits potent anti-cancer and anti-inflammatory properties, which make it an attractive candidate for further research. However, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine also has some limitations. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has not been extensively studied in humans, which limits its potential for clinical use.
Orientations Futures
There are several future directions for research on 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine. One potential direction is to investigate the use of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine in combination with other drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine in humans.
Conclusion
In conclusion, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is a synthetic compound that has been extensively researched for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine exhibits potent anti-cancer and anti-inflammatory properties, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine and its potential for clinical use.
Méthodes De Synthèse
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is synthesized through a multistep process involving the reaction of 4-methylpyrimidine-5-carbaldehyde with 1-propan-2-ylpiperidine, followed by the addition of a pyridine-2-ylamine group. The final product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been extensively researched for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
5-methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(2)16-6-4-12(5-7-16)17-13-14-8-11(3)9-15-13/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDRTJVLLWRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

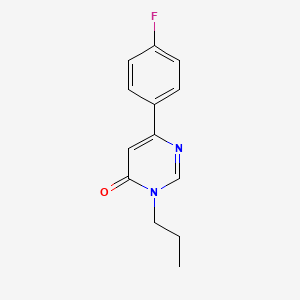
![N-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2411957.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411958.png)
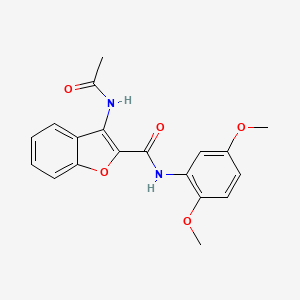
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/no-structure.png)
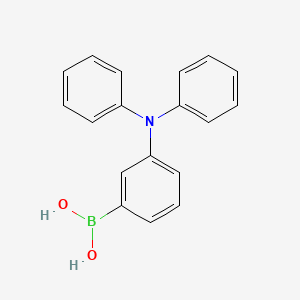
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2411962.png)
![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2411963.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2411967.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide](/img/structure/B2411973.png)
